molecular formula C23H38N2O5 B4144387 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144387
M. Wt: 422.6 g/mol
InChI Key: LZRKFLVWDUVLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a butyl chain linked to a tert-butyl-methylphenoxy group, and an ethyl group. The oxalate salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls would be essential to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic neurotransmitter structures, allowing it to bind to receptors in the nervous system, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is unique due to its combination of a piperazine ring, a butyl chain, and a tert-butyl-methylphenoxy group. This unique structure allows it to interact with a variety of molecular targets, making it versatile for different scientific applications.

Properties

IUPAC Name

1-[4-(4-tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O.C2H2O4/c1-6-22-12-14-23(15-13-22)11-7-8-16-24-20-10-9-19(17-18(20)2)21(3,4)5;3-1(4)2(5)6/h9-10,17H,6-8,11-16H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRKFLVWDUVLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.